D-[4,5,6,6'-2H4]glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
D-[4,5,6,6'-2H4]glucose, also known as this compound, is a useful research compound. Its molecular formula is C₆H₈D₄O₆ and its molecular weight is 184.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
D-[4,5,6,6'-2H4]glucose is a deuterated form of glucose that has garnered attention in various biological studies due to its unique isotopic labeling. This compound serves as a valuable tool in metabolic studies and has implications in understanding glucose metabolism, energy production, and the regulation of various biological processes.
Chemical Structure and Properties
This compound retains the molecular formula of glucose (C₆H₁₂O₆) but features deuterium substitutions at the 4, 5, and 6 positions. The presence of deuterium alters the physical properties of glucose slightly but does not significantly change its biological function as a monosaccharide.
Biological Activity
The biological activity of this compound can be explored through its role in metabolic pathways and its interaction with various enzymes and transporters.
1. Metabolic Studies
This compound is primarily used in metabolic tracing studies. Its deuterated nature allows researchers to track the incorporation of glucose into metabolic pathways using techniques such as mass spectrometry. This capability is crucial for understanding how glucose is utilized in different tissues and under various physiological conditions.
- Case Study: Glucose Metabolism
A study utilizing this compound demonstrated its incorporation into glycolytic and gluconeogenic pathways. Researchers found that the isotopic labeling provided insights into the rates of glycolysis and gluconeogenesis in liver tissues under fasting conditions. The results indicated altered metabolic fluxes when compared to non-labeled glucose controls .
2. Enzyme Interactions
This compound interacts with various enzymes involved in carbohydrate metabolism. For instance:
-
Hexokinase Activity
Hexokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate. Studies have shown that this compound is phosphorylated by hexokinase similarly to regular glucose but allows for tracking the transformation through deuterium labeling . -
Glycogen Synthase
Research indicates that this compound can be incorporated into glycogen by glycogen synthase. The incorporation rate can be measured to assess glycogen synthesis dynamics under different hormonal conditions (e.g., insulin stimulation) .
Table: Comparison of Biological Activities
Biological Activity | Regular Glucose | This compound |
---|---|---|
Glycolysis Rate | Baseline | Tracked via isotopic labeling |
Hexokinase Activity | Standard | Similar activity with tracking capability |
Glycogen Synthesis | Normal | Enhanced tracking of incorporation rates |
Applications in Research
The application of this compound extends beyond basic metabolic studies:
-
Diabetes Research
Its use in diabetes research helps elucidate how glucose metabolism is altered in diabetic states. By tracing the metabolism of deuterated glucose in diabetic models, researchers can identify potential therapeutic targets for improving insulin sensitivity . -
Cancer Metabolism
Cancer cells often exhibit altered glucose metabolism (the Warburg effect). This compound has been employed to study these metabolic shifts and understand how cancer cells utilize glucose differently from normal cells .
Properties
IUPAC Name |
(3R,4S,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1D2,2D,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-SSBPLVJNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1([C@@H]([C@H](C(O[C@]1([2H])C([2H])([2H])O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.